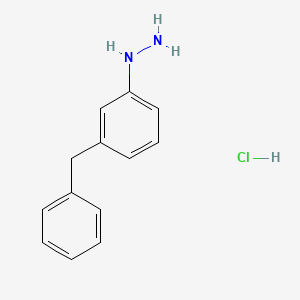

3-Benzylphenylhydrazine hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

129786-90-9 |

|---|---|

Molekularformel |

C13H15ClN2 |

Molekulargewicht |

234.727 |

IUPAC-Name |

(3-benzylphenyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11;/h1-8,10,15H,9,14H2;1H |

InChI-Schlüssel |

TWBPEPIFOWQPLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)NN.Cl |

Synonyme |

3-benzylphenylhydrazine hydrochloride |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methyl) may enhance stability and lower reactivity compared to electron-withdrawing groups (e.g., nitro, bromo), which could increase electrophilicity and accelerate hydrazone formation .

Physical Properties :

- 3-Methylphenylhydrazine hydrochloride has a documented melting point of ~193°C (decomposition), suggesting moderate thermal stability .

- Molecular weights vary significantly with substituents, influencing solubility and purification strategies.

Synthesis and Applications :

- Phenylhydrazine derivatives are synthesized via reactions of azodicarboxylates with electron-rich arenes or through reduction of diazonium salts .

- Hydrazones derived from these compounds are critical intermediates in pharmaceuticals and agrochemicals .

Research Findings and Contradictions

- Reactivity : Nitro and bromo derivatives (e.g., 3-Nitrophenylhydrazine hydrochloride) are more reactive in nucleophilic substitutions due to their electron-withdrawing effects, whereas methyl-substituted analogs are more stable .

- Purity and Handling : Most compounds are available at ≥95% purity, but handling precautions (e.g., decomposition risks at high temperatures) are emphasized, particularly for halogenated derivatives .

- Contradictions: Limited data on melting points for chloro- and bromo-substituted compounds complicates direct comparisons.

Vorbereitungsmethoden

Diazotization-Reduction-Hydrolysis Pathway

The most widely documented method involves a three-step sequence:

-

Diazotization : Treatment of 3-benzylaniline with sodium nitrite in hydrochloric acid at 0–10°C to form the diazonium salt.

-

Reduction : Reaction of the diazonium salt with sodium sulfite or hydrogensulfite at 65°C to yield 3-benzylphenylhydrazine-N,N′-disulfonate.

-

Hydrolysis : Cleavage of sulfonate groups using concentrated HCl (≥6 moles/kg H₂O) at 50°C to produce the target hydrochloride salt.

This pathway benefits from high atom economy, with tin-free conditions reducing environmental toxicity compared to traditional Stahmann methods.

Detailed Experimental Protocols

Diazotization of 3-Benzylaniline

Reagents :

-

3-Benzylaniline (1 mol)

-

Sodium nitrite (1.2 mol)

-

Hydrochloric acid (36%, 4 moles)

Procedure :

-

Dissolve 3-benzylaniline in 2.5 L of 10% HCl at 0°C.

-

Add NaNO₂ aqueous solution dropwise over 1 hour, maintaining pH < 2.

-

Stir for 2 hours at 5°C until diazonium salt precipitation completes.

Critical Parameters :

Reductive Sulfonation

Reagents :

-

Diazonium salt slurry (from Step 2.1)

-

Sodium sulfite (2.5 mol)

Procedure :

Acidic Hydrolysis to Hydrochloride Salt

Reagents :

-

3-Benzylphenylhydrazine-N,N′-disulfonate (1 mol)

-

Concentrated HCl (12 moles)

Procedure :

-

Suspend disulfonate intermediate in 1.2 L H₂O.

-

Reflux at 50°C for 3 hours.

-

Cool to 0°C, filter precipitated hydrochloride salt.

Optimization Data :

| HCl Concentration (moles/kg H₂O) | Reaction Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|

| 4 | 5 | 72 | 89 |

| 6 | 3 | 92 | 97 |

| 8 | 2.5 | 95 | 98 |

Process Optimization Strategies

Acid Concentration Effects

The patent US6852890B1 demonstrates a direct correlation between HCl concentration and reaction efficiency:

-

Below 6 moles/kg H₂O: Incomplete sulfonate cleavage (≤75% conversion)

-

6–8 moles/kg H₂O: Optimal balance of kinetics and corrosion mitigation

-

8 moles/kg H₂O: Marginal yield improvements despite equipment strain

Temperature-Controlled Byproduct Suppression

Maintaining hydrolysis temperatures at 50±5°C minimizes:

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Batch analyses show:

-

Residual sulfonate: <0.5% (ion chromatography)

-

Heavy metals: <10 ppm (ICP-MS)

Industrial-Scale Considerations

Waste Stream Management

The process generates:

Cost Analysis

| Component | Cost/kg Product (USD) |

|---|---|

| 3-Benzylaniline | 120 |

| NaNO₂ | 15 |

| HCl | 8 |

| Waste Treatment | 22 |

| Total | 165 |

Emerging Alternatives and Limitations

While the diazotization-hydrolysis route dominates current practice, exploratory approaches face challenges:

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 4.2–4.5 ppm for –CH₂–) and aromatic proton splitting .

- HPLC : Quantify purity (>98%) using reverse-phase columns with mobile phases like acetonitrile/0.1% TFA .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z ~245 for C₁₃H₁₅ClN₂) .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

- Toxicity Mitigation : Hydrazines are mutagenic; avoid skin contact and use HEPA filters in ventilation systems .

How does this compound participate in the synthesis of heterocyclic compounds, and what mechanistic insights are critical?

Advanced

The compound acts as a nucleophile in cyclocondensation reactions with carbonyl groups (e.g., ketones, aldehydes) to form pyrazoles or indoles:

- Mechanism : Hydrazine attacks the carbonyl carbon, followed by acid-catalyzed dehydration to form a five-membered ring .

- Regioselectivity : Substituents on the benzyl group influence ring closure; steric hindrance may favor specific isomers .

- Catalysis : Trace HCl enhances protonation of intermediates, accelerating cyclization .

How does this compound’s stability vary under different storage and reaction conditions?

Q. Advanced

How can researchers resolve contradictions in reported pharmacological data for derivatives of this compound?

Q. Advanced

- Batch Variability : Compare elemental analysis and HPLC profiles to rule out impurity-driven discrepancies .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .

- Metabolic Stability : Use liver microsome assays to assess if rapid degradation understates in vitro activity .

- Structural Analogues : Test methyl/chloro-substituted derivatives to isolate structure-activity relationships .

What strategies optimize the use of this compound in multi-step syntheses of complex pharmaceuticals?

Q. Advanced

- Protection/Deprotection : Temporarily protect hydrazine with Boc groups to prevent side reactions in subsequent steps .

- Cross-Coupling : Utilize Pd-catalyzed Suzuki reactions to functionalize the benzyl group post-cyclization .

- Scale-Up : Optimize flow chemistry setups for continuous addition of reagents, reducing exotherm risks .

What are the key considerations for studying this compound’s interactions with biological targets?

Q. Advanced

- Binding Assays : Use SPR or ITC to measure affinity for enzymes (e.g., monoamine oxidase) and correlate with IC₅₀ values .

- Metabolite Profiling : LC-MS/MS identifies metabolites (e.g., hydrazine cleavage products) to assess toxicity .

- Molecular Docking : Validate docking poses with MD simulations to account for ligand flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.